molecular formula C26H24N2O4 B2684726 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid CAS No. 2445785-57-7

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid

Cat. No.: B2684726
CAS No.: 2445785-57-7
M. Wt: 428.488
InChI Key: BUROGZJSVQTZRA-UHFFFAOYSA-N
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Description

This compound is an Fmoc-protected piperidine derivative featuring a pyridine ring and a carboxylic acid group. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature. Its structural complexity makes it valuable in medicinal chemistry and drug discovery, particularly as a building block for kinase inhibitors or heterocyclic scaffolds .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c29-25(30)22-10-5-13-27-24(22)17-11-14-28(15-12-17)26(31)32-16-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-10,13,17,23H,11-12,14-16H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUROGZJSVQTZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=C(C=CC=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The piperidine ring is first protected using the Fmoc group. This is usually achieved by reacting piperidine with Fmoc chloride in the presence of a base such as triethylamine.

    Pyridine Carboxylation: The protected piperidine is then coupled with a pyridine derivative. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the carboxylic acid linkage.

    Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for larger batch sizes. This includes the use of automated reactors, continuous flow chemistry techniques, and advanced purification methods like preparative HPLC (High-Performance Liquid Chromatography) to handle the increased volume and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Pharmaceutical Development

  • Anticoagulant Activity : Compounds related to this structure have been studied for their potential as anticoagulants, similar to Apixaban, which is an anti-thromboembolic drug .
  • Targeting Biological Pathways : The unique structural features allow it to interact with specific biological targets, making it a candidate for developing therapeutic agents against various diseases.

Biological Studies

Analytical Chemistry

  • Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the purity and structural integrity of synthesized compounds. These methods provide valuable data on the compound's characteristics and facilitate further research.

Case Studies

Several studies have explored compounds structurally related to 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid:

StudyFocusFindings
Longdom Research (2016)Synthesis of Pyrazolo Linked Pyridine Carboxylic AcidsIdentified key intermediates for synthesizing anticoagulants; assessed biological activity showing limited antibacterial effects but good liquid crystalline properties .
ACS Omega (2020)Macrolactamization ReactionsUtilized related compounds in synthetic pathways demonstrating effective catalysis leading to biologically relevant structures .

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the active piperidine moiety, which can then interact with biological targets. The pyridine carboxylic acid group may also play a role in binding to active sites or facilitating molecular recognition.

Comparison with Similar Compounds

Structural Analogues with Fmoc-Protected Piperidine/Pyrrolidine Cores

Table 1: Key Structural Analogues
Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
2-[1-(Fmoc)piperidin-4-yl]pyridine-3-carboxylic acid (Target) - C₂₆H₂₄N₂O₄ ~452.5 (estimated) Fmoc-protected piperidine, pyridine ring, carboxylic acid
1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid 215178-45-3 C₁₈H₂₃NO₄ 325.38 Boc protection, phenyl substituent, piperidine core
(R)-Fmoc-2-(hydroxymethyl)pyrrolidine-1-carboxylate 180181-05-9 C₂₁H₂₁NO₄ 351.40 Pyrrolidine core, hydroxymethyl substituent
3-[1-(Fmoc)piperidin-4-yl]propanoic acid 154938-68-8 C₂₄H₂₇NO₄ 399.48 Propanoic acid chain, Fmoc-piperidine
1-(1-Fmoc-piperidin-4-yl)pyrazole-3-carboxylic acid 2059971-10-5 C₂₄H₂₃N₃O₄ 417.46 Pyrazole ring instead of pyridine
Key Differences :
  • Protecting Groups : The target uses Fmoc, while analogues like 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid employ Boc, which is acid-labile and less polar .
  • Pyridine’s aromaticity enhances stability compared to pyrrolidine’s saturated ring .
  • Substituent Effects: The 3-[1-(Fmoc)piperidin-4-yl]propanoic acid () has a longer carboxylic acid chain, increasing hydrophilicity and flexibility compared to the target’s rigid pyridine-carboxylic acid system .

Physicochemical and Functional Properties

Table 2: Property Comparison
Property Target Compound 1-(1-Fmoc-piperidin-4-yl)pyrazole-3-carboxylic acid 3-[1-(Fmoc)piperidin-4-yl]propanoic acid
Solubility Low in water; soluble in DMF/DMSO Moderate in polar aprotic solvents Higher aqueous solubility due to propanoic chain
Stability Base-sensitive (Fmoc cleavage at pH >9) Similar Fmoc sensitivity Stable under acidic conditions
Applications SPPS, kinase inhibitors Peptidomimetics, heterocyclic libraries Linker molecules, bioconjugation
  • Stability : The Fmoc group in the target compound is susceptible to piperidine or DBU-mediated deprotection, whereas Boc-protected analogues require TFA for cleavage .

Biological Activity

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid, often referred to as Fmoc-piperidine-pyridine carboxylic acid, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring, which is further linked to a pyridine carboxylic acid moiety. Its molecular formula is C26H24N2O4C_{26}H_{24}N_{2}O_{4} with a molecular weight of 428.5 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The Fmoc group can be removed under basic conditions, exposing the active piperidine moiety, which can then engage in molecular interactions relevant to its pharmacological effects. The pyridine carboxylic acid group enhances binding affinity to active sites, facilitating molecular recognition processes essential for therapeutic efficacy .

Biological Activity

Research has indicated that derivatives of this compound exhibit significant biological activities, including:

  • Enzyme Inhibition : Studies suggest that compounds related to this structure can act as inhibitors for various enzymes, including fatty acid amide hydrolase (FAAH), which is involved in lipid metabolism and pain modulation . Inhibition of FAAH has been linked to analgesic effects in animal models.
  • Antibacterial Properties : Some derivatives demonstrate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
  • Anticancer Activity : Compounds with similar piperidine structures have shown promise in cancer treatment through mechanisms involving cell cycle arrest and apoptosis induction in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionFAAH inhibition leading to increased endocannabinoids
AntibacterialModerate activity against Salmonella typhi and Bacillus subtilis
AnticancerInduction of apoptosis in cancer cell lines

Case Study: FAAH Inhibition

In a study involving the FAAH inhibitor JNJ-1661010, it was found that the compound significantly increased levels of endogenous lipids in the brain, demonstrating its potential as a broad-spectrum analgesic. This mechanism is similar to that proposed for this compound, suggesting that derivatives may have comparable therapeutic effects .

Q & A

Basic: What are the standard synthetic routes for preparing 2-[1-(Fmoc-piperidin-4-yl)pyridine-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the piperidine nitrogen, followed by coupling with pyridine-3-carboxylic acid derivatives. A common approach includes:

  • Step 1: Protection of piperidin-4-ylamine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃ or DIEA in DMF) .
  • Step 2: Introduction of the pyridine-3-carboxylic acid moiety via amide coupling (e.g., HATU/DIPEA activation) or nucleophilic substitution .
  • Step 3: Purification via reverse-phase HPLC or column chromatography, with purity validation by NMR (¹H/¹³C) and LC-MS .
    Key Considerations: Monitor Fmoc deprotection risks under acidic/basic conditions; optimize reaction time to minimize racemization.

Advanced: How can researchers resolve contradictory NMR data for the piperidine ring conformation in this compound?

Methodological Answer:
Contradictions in piperidine ring conformation (e.g., chair vs. boat) arise from dynamic equilibria in solution. Strategies include:

  • Temperature-Dependent NMR: Perform experiments at low temperatures (e.g., −40°C) to "freeze" conformers and observe distinct proton signals .
  • Computational Modeling: Use DFT (Density Functional Theory) to predict stable conformations and compare with NOESY/ROESY data for spatial correlations .
  • X-ray Crystallography: Resolve absolute conformation in solid state, though solvent effects may limit direct solution-phase extrapolation .
    Note: Ensure deuterated solvents (e.g., DMSO-d₆) are free of acidic protons that may exchange with NH groups, skewing results .

Basic: What are the recommended handling and storage protocols for this compound?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles, lab coat) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) . Avoid inhalation of powders; work in a fume hood.
  • Storage: Store at −20°C under inert gas (Ar/N₂) to prevent Fmoc group hydrolysis. Use desiccants to mitigate moisture .
  • Disposal: Follow institutional guidelines for halogenated/organic waste. Neutralize acidic residues before disposal .

Advanced: How can researchers optimize coupling efficiency between the Fmoc-piperidine and pyridine-3-carboxylic acid moieties?

Methodological Answer:
Low coupling yields often stem from steric hindrance or poor activation. Mitigation strategies:

  • Activation Reagents: Replace standard EDCl/HOBt with HATU or PyBOP for better carboxylate activation .
  • Solvent Optimization: Use DMF or DCM with 10% DMSO to enhance solubility of hydrophobic intermediates .
  • Microwave-Assisted Synthesis: Apply controlled heating (e.g., 80°C, 30 min) to accelerate reaction kinetics .
    Validation: Monitor reaction progress via TLC (silica, UV-active spots) or in-situ FTIR for carbonyl stretching (1690–1720 cm⁻¹) .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity?

Methodological Answer:

  • HPLC: Use C18 columns with UV detection (254 nm for Fmoc group; 220 nm for pyridine). Purity >95% is typical for research-grade material .
  • Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~495 g/mol) .
  • Elemental Analysis: Validate C/H/N ratios (±0.4%) to confirm stoichiometry .

Advanced: What strategies address low yields during Fmoc deprotection in downstream applications?

Methodological Answer:
Fmoc deprotection with piperidine/DMF may incompletely cleave the group due to:

  • Steric Shielding: Introduce a spacer (e.g., PEG) between Fmoc and the piperidine to reduce steric hindrance .
  • Alternative Deprotection Agents: Use DBU (1,8-diazabicycloundec-7-ene) in DCM for faster cleavage (5–10 min vs. 30 min) .
  • Monitoring: Track deprotection via UV-Vis (λ = 301 nm for Fmoc byproducts) .

Basic: How does the Fmoc group influence the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:
The Fmoc group enhances hydrophobicity, limiting aqueous solubility.

  • Aqueous Buffers: Solubilize in DMSO (5–10% v/v) or use surfactants (e.g., Tween-20) for biological assays .
  • Organic Solvents: Fully soluble in DCM, THF, or DMF; avoid alcohols (e.g., MeOH) to prevent esterification .

Advanced: How can researchers modify the piperidine ring to enhance target binding affinity while retaining Fmoc stability?

Methodological Answer:

  • Substitution Patterns: Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to rigidify the ring and improve binding .
  • Ring Expansion: Replace piperidine with azepane to increase conformational flexibility; validate Fmoc stability via TGA (thermal gravimetric analysis) .
  • Bioisosteres: Substitute pyridine with isoquinoline to probe π-π stacking interactions without altering Fmoc reactivity .

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